molecular formula C7H3Cl2N3 B2791604 6,8-Dichloropyrido[2,3-b]pyrazine CAS No. 1283075-60-4

6,8-Dichloropyrido[2,3-b]pyrazine

Cat. No.: B2791604
CAS No.: 1283075-60-4
M. Wt: 200.02
InChI Key: BIULHHKFNLFURG-UHFFFAOYSA-N
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Description

6,8-Dichloropyrido[2,3-b]pyrazine is a useful research compound. Its molecular formula is C7H3Cl2N3 and its molecular weight is 200.02. The purity is usually 95%.
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Scientific Research Applications

Optoelectronic Applications

6,8-Dichloropyrido[2,3-b]pyrazine and its derivatives are significant in the field of organic optoelectronic materials. Efficient methods have been developed for the synthesis of dipyrrolopyrazine and pyrrolothieno-pyrazine derivatives, highlighting their potential in optoelectronics. The comprehensive study of the optical, thermal properties, and molecular packing of these compounds indicates that certain derivatives could be promising for applications in organic materials for optoelectronics (Meti et al., 2017).

Synthesis of Novel Compounds

The chemical structure of this compound allows for the regioselective synthesis of novel compounds. For instance, one-pot synthesis methods have been developed to create new compounds like 9-alkyl-6-chloropyrido[3,2-e][1,2,4]triazolo[4,3-a]pyrazines, which act as nonxanthine adenosine receptor antagonists (Unciti-Broceta et al., 2005). Additionally, the synthesis of 3,8-dichloro-[1,2,4] triazolo [4,3-a] pyrazine from this compound has been optimized, showcasing its importance as an intermediate for small molecule anticancer drugs (Zhang et al., 2019).

Electropolymerization and Electrochromic Materials

Electropolymerization techniques using this compound derivatives have been utilized to create polymers with promising applications in NIR electrochromic devices. These polymers exhibit high coloration efficiency, fast response time, and significant changes in transmittance in the near-IR region, making them suitable for electrochromic applications (Zhao et al., 2014).

Pharmaceutical Research and Antiproliferative Activity

Derivatives of this compound have been synthesized and tested against human tumor cell lines, demonstrating significant antiproliferative activity. Molecular modeling of the inhibitor-enzyme complexes reveals potential for these derivatives in the development of new drugs targeting specific kinases (Dubinina et al., 2006).

Antibacterial Activities

Compounds derived from this compound have shown promising antibacterial activities against specific microorganisms. The synthesis and characterization of these compounds suggest potential applications in combating bacterial infections (Tribak et al., 2018).

Properties

IUPAC Name

6,8-dichloropyrido[2,3-b]pyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2N3/c8-4-3-5(9)12-7-6(4)10-1-2-11-7/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIULHHKFNLFURG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=N1)C(=CC(=N2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 4.81 g (27 mmol) 4,6-dichloro-pyridine-2,3-diamine (synthesis described in J. E. Schelling, C. A. Salemink, Rec. Tray. Chim. Pays-Bas 91, 650 [1972]) in 50 ml THF was treated with 5.22 g (27 mmol) of a 30% solution of glyoxal in water and the mixture was stirred for 3 days at room temperature. The reaction mixture was evaporated and the residue was partitioned between dichloromethane and diluted sodium carbonate solution. The organic phase was dried over sodium sulfate and evaporated. The residue was chromatographed on a silica gel column with cyclohexane/ethyl acetate as eluent yielding 6,8-dichloro-pyrido[2,3-b]pyrazine as off-white fine needles; HPLC/MS (B): 1.93 min, [M+H] 200.
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